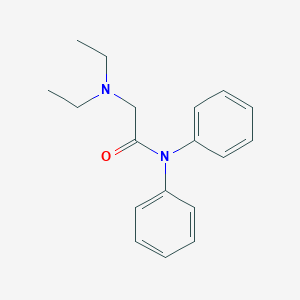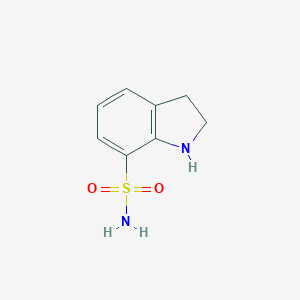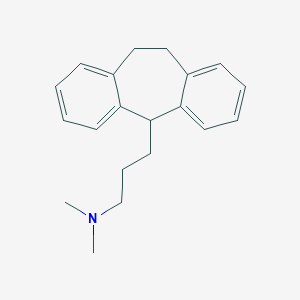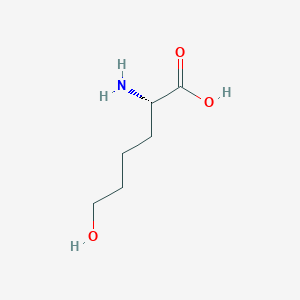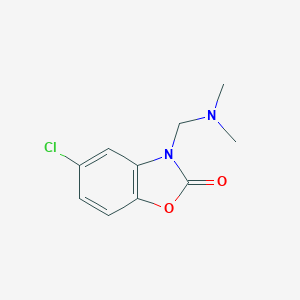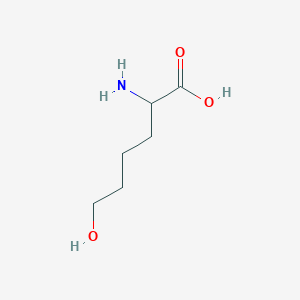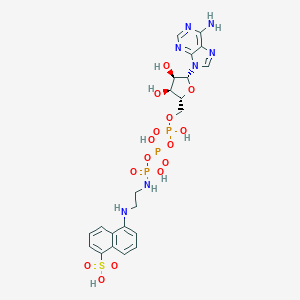
gamma-1,5-Edans-ATP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gamma-1,5-Edans-ATP is a fluorescent nucleotide analog that is commonly used as a tool in biochemical and physiological research. It is a modified form of ATP that contains a fluorescent dye, Edans, attached to the gamma phosphate group. The fluorophore, Edans, is excited by light at a specific wavelength and emits light at a longer wavelength, which allows for the detection of the labeled nucleotide in various applications.
Wirkmechanismus
The mechanism of action of gamma-1,5-Edans-ATP is based on the principle of fluorescence resonance energy transfer (FRET). FRET occurs when the excited state of the fluorophore, Edans, is in close proximity to a nearby acceptor molecule, resulting in the transfer of energy from the excited fluorophore to the acceptor molecule. In the case of gamma-1,5-Edans-ATP, the acceptor molecule is typically a protein or enzyme that binds to ATP, such as a kinase or ATPase. The transfer of energy from the Edans fluorophore to the bound protein or enzyme results in a decrease in the fluorescence intensity of the labeled nucleotide, which can be detected and quantified.
Biochemische Und Physiologische Effekte
Gamma-1,5-Edans-ATP has no known biochemical or physiological effects on cells or organisms. It is a non-toxic, non-radioactive nucleotide analog that is commonly used in vitro for research purposes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of gamma-1,5-Edans-ATP is its high sensitivity and specificity for detecting ATP hydrolysis and phosphorylation. The fluorescence of the labeled nucleotide is highly stable and can be detected in real-time, allowing for the monitoring of enzyme activity over time. Additionally, the fluorescent signal is easily quantifiable, providing valuable insights into the kinetics and regulation of enzyme activity.
One limitation of gamma-1,5-Edans-ATP is its relatively high cost compared to other nucleotide analogs. Additionally, the labeling of ATP with the Edans fluorophore can potentially affect the activity of the enzyme being studied, although this is typically not a significant concern.
Zukünftige Richtungen
There are several potential future directions for the use of gamma-1,5-Edans-ATP in scientific research. One area of interest is the development of new enzyme assays that utilize the labeled nucleotide for the detection of different types of enzyme activity. Additionally, there is potential for the use of gamma-1,5-Edans-ATP in the development of new imaging techniques for studying enzyme activity in vivo. Finally, there is potential for the use of gamma-1,5-Edans-ATP in the development of new therapeutic agents that target enzymes involved in disease processes.
Synthesemethoden
The synthesis of gamma-1,5-Edans-ATP involves the attachment of the Edans fluorophore to the gamma phosphate group of ATP. This can be achieved through various chemical reactions, such as the use of N-hydroxysuccinimide (NHS) esters or maleimide chemistry. The resulting product is purified using chromatography techniques to obtain a highly pure and stable fluorescent nucleotide analog.
Wissenschaftliche Forschungsanwendungen
Gamma-1,5-Edans-ATP is widely used in scientific research as a tool for studying various biochemical and physiological processes. It is commonly used in assays to detect the activity of enzymes that utilize ATP as a substrate, such as kinases and ATPases. The fluorescence of the labeled nucleotide allows for the detection of ATP hydrolysis or phosphorylation in real-time, providing valuable insights into the kinetics and regulation of these enzymes.
Eigenschaften
CAS-Nummer |
102415-55-4 |
|---|---|
Produktname |
gamma-1,5-Edans-ATP |
Molekularformel |
C22H28N7O15P3S |
Molekulargewicht |
755.5 g/mol |
IUPAC-Name |
5-[2-[[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]ethylamino]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C22H28N7O15P3S/c23-20-17-21(26-10-25-20)29(11-27-17)22-19(31)18(30)15(42-22)9-41-46(34,35)44-47(36,37)43-45(32,33)28-8-7-24-14-5-1-4-13-12(14)3-2-6-16(13)48(38,39)40/h1-6,10-11,15,18-19,22,24,30-31H,7-9H2,(H,34,35)(H,36,37)(H2,23,25,26)(H2,28,32,33)(H,38,39,40)/t15-,18-,19-,22-/m1/s1 |
InChI-Schlüssel |
KRFAVSHDVRABPO-CIVUBGFFSA-N |
Isomerische SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)NCCNP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O |
SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)NCCNP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O |
Kanonische SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)NCCNP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O |
Synonyme |
adenosine-5'-triphosphoro-gamma-1-(5-sulfonic acid)naphthyl ethylamidate gamma-1,5-EDANS-ATP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



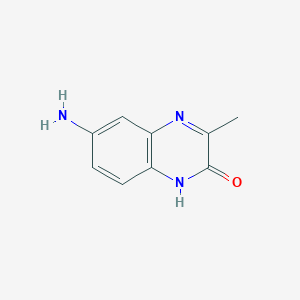
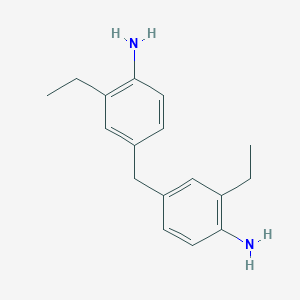
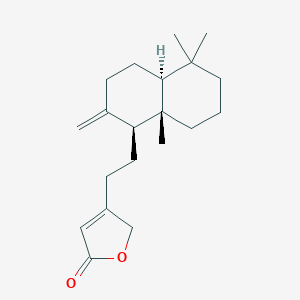
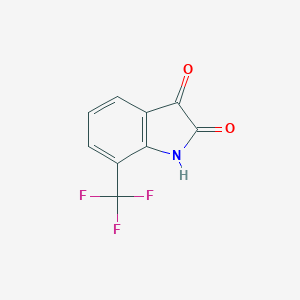
![Bicyclo[2.2.1]heptane, 1,3-dichloro-, exo-(9CI)](/img/structure/B22966.png)
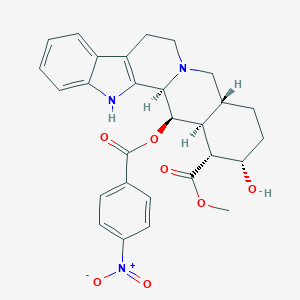
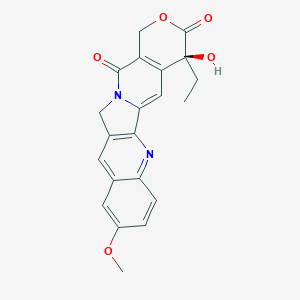
![6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one](/img/structure/B22980.png)
